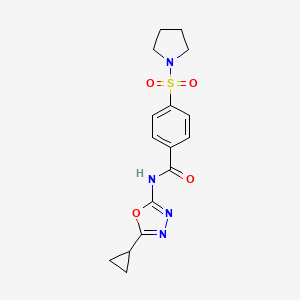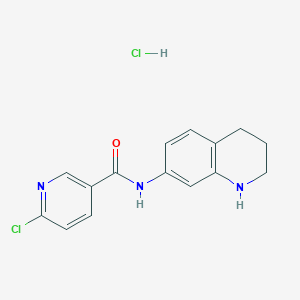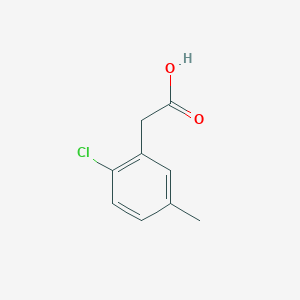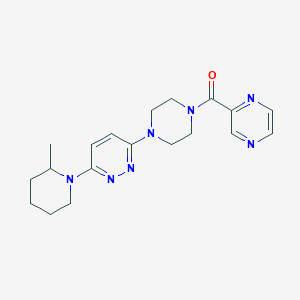
(4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C19H25N7O and its molecular weight is 367.457. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
The compound’s unique structure, combining a piperidine ring with a pyridine moiety, makes it valuable in organic synthesis. Researchers can use it as a building block to create more complex molecules. Medicinal chemists may explore its potential as a scaffold for designing novel drugs. The presence of both heterocycles enhances drug selectivity and bioavailability .
Anticancer Agents
Piperidine derivatives have shown promise as anticancer agents. Investigating the biological activity of this compound could reveal its potential in inhibiting cancer cell growth. Researchers might explore its interactions with key receptors involved in cancer pathways .
Nonlinear Optical Properties
The compound (4-methylphenyl)(4-methylpiperidin-1-yl)methanone (MPMPM) has been studied for its nonlinear optical properties. Researchers investigate its reactivity indices and potential applications in optical devices, such as nonlinear optical switches and modulators .
Conductive Polymers and Dendrimers
The compound’s unique structure could be incorporated into conductive polymer structures. For instance, dendrimers containing this compound may enhance the electrical properties of materials. Researchers explore its use in electronic devices, sensors, and energy storage systems .
Antioxidant Activity
Piperidine derivatives have demonstrated antioxidant properties. Investigating the antioxidant capacity of this compound could lead to applications in health supplements or functional foods .
Pharmacokinetics and Drug Delivery
Researchers may study the compound’s pharmacokinetics, including absorption, distribution, metabolism, and excretion. Additionally, its chemical properties could influence drug delivery methods, such as prodrugs or targeted formulations .
Mechanism of Action
Target of Action
Similar compounds have shown significant activity on kinases like p70s6kβ . Kinases play a crucial role in cellular processes such as cell growth, metabolism, and apoptosis.
Mode of Action
It’s known that kinase inhibitors, like the aforementioned compound, typically work by binding to the kinase, thereby preventing it from participating in intracellular signaling pathways .
Biochemical Pathways
Given its potential activity on kinases, it’s likely that it affects pathways involving cell growth and proliferation, as kinases are key regulators of these processes .
Result of Action
Kinase inhibitors typically result in the inhibition of cell growth and proliferation .
properties
IUPAC Name |
[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-15-4-2-3-9-26(15)18-6-5-17(22-23-18)24-10-12-25(13-11-24)19(27)16-14-20-7-8-21-16/h5-8,14-15H,2-4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIVJIKCVQZRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[3-(tert-butoxy)cyclobutylidene]acetate](/img/structure/B2766754.png)
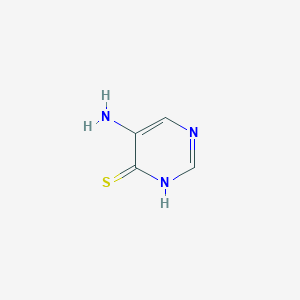
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2766756.png)

![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2766763.png)
![6-{[4-(2-ethoxyphenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2766766.png)
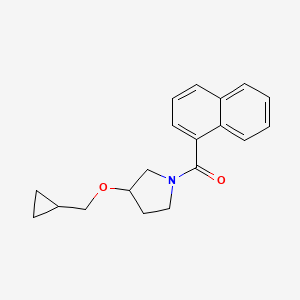
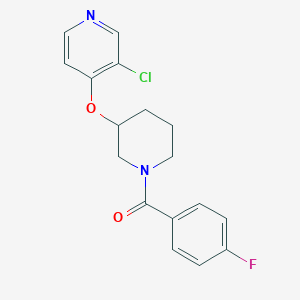
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclohexane-1-carboxylic acid](/img/structure/B2766770.png)
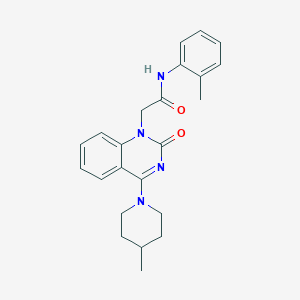
![2-[(4-amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2766773.png)
